Aβ1-24 vs. Aβ1-42: BBB Clearance Impairment and Seeding Activity in Wild-Type Brain
In a direct head-to-head in vitro BBB transwell model, the concomitant presence of Aβ1-24 significantly reduced fluorescently-labeled Aβ42 transfer across brain endothelial cell monolayers. While Aβ42 alone crossed the BBB efficiently, co-incubation with Aβ1-24 resulted in Aβ42 retention at the apical side, preventing clearance [1]. In vivo, intracranial co-injection of Aβ1-24 (2 pmol) with Aβ42 (2 pmol) into wild-type mice significantly reduced peripheral Aβ42 levels compared to Aβ42 alone (4 pmol), as quantified by ELISA of serum samples 1 week post-injection [1]. Furthermore, Aβ1-24 alone (4 pmol) injected intracranially into wild-type mice induced formation of ThT-positive, Congo-red-positive Aβ42 aggregates in the healthy brain, demonstrating seeding properties that Aβ42 alone does not exhibit in wild-type brain [1]. This is a critical differentiation: Aβ42 alone fails to seed aggregation in the healthy brain due to efficient endogenous clearance mechanisms, whereas Aβ1-24 overcomes this barrier [1].
| Evidence Dimension | Aβ42 BBB clearance (apical-to-basolateral transfer) |
|---|---|
| Target Compound Data | Significant reduction in Aβ42 transfer when co-incubated with Aβ1-24 (p < 0.05 vs. Aβ42 alone) |
| Comparator Or Baseline | Aβ42 alone: efficient BBB crossing; scrambled Aβ42 control: not efficiently transcytosed |
| Quantified Difference | Aβ1-24 co-incubation reduces Aβ42 BBB transfer by ~40-50% (estimated from Figure 7g data); no effect of Aβ1-24 on scrambled Aβ42 diffusion |
| Conditions | In vitro BBB transwell model using bEnd.3 brain endothelial cells; TEER-confirmed monolayer integrity; Aβ42 concentrations tested: 1 μM and 100 nM |
Why This Matters
This evidence demonstrates that Aβ1-24 is not merely a shorter Aβ variant but possesses a unique pathological cofactor activity—impairing Aβ42 clearance and seeding Aβ42 aggregation in healthy brain—making it essential for studies of sporadic AD mechanisms where Aβ1-24 may initiate pathology without genetic mutations.
- [1] Mazzitelli S, Filipello F, Rasile M, et al. Amyloid-β 1-24 C-terminal truncated fragment promotes amyloid-β 1-42 aggregate formation in the healthy brain. Acta Neuropathol Commun. 2016;4(1):110. doi:10.1186/s40478-016-0381-9 View Source
